molecular formula C9H14O3 B3310270 5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one CAS No. 94595-91-2

5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one

Cat. No.: B3310270
CAS No.: 94595-91-2
M. Wt: 170.21 g/mol
InChI Key: BREKTDNGJPKFQZ-UHFFFAOYSA-N
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Description

The compound 5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one is a bicyclic ketone with a pentalenone core (C₈H₁₂O₂) substituted with hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups. Its structure is characterized by a fused bicyclic system (hexahydro-1H-pentalen-2-one) with stereochemical complexity due to the arrangement of substituents. The compound’s synthesis likely involves cyclization reactions, as seen in related pentalenone derivatives (e.g., SmI₂-mediated cyclization in ) .

Properties

IUPAC Name

5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-4-8-7-3-6(11)1-5(7)2-9(8)12/h5,7-10,12H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREKTDNGJPKFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)CC2C(C1O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the required functional groups. The reaction conditions often include the use of strong acids or bases, and the process may require controlled temperatures and specific solvents to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Large-scale synthesis often employs continuous flow reactors or batch processes, depending on the specific requirements of the production facility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like halides or alkylating agents.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic uses.

  • Medicine: It could be investigated for its pharmacological properties and potential as a drug candidate.

  • Industry: The compound may find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

Hexahydropentalen-2(1H)-one (CID 12654975)
  • Molecular Formula : C₈H₁₂O
  • Structure: Base pentalenone core lacking hydroxyl/hydroxymethyl groups.
  • Properties : Boiling point 201.6°C, density 1.039 g/cm³, and flash point 68.7°C .
  • Comparison : The absence of polar substituents reduces hydrophilicity compared to the target compound.
5-Hydroxy-8-Methoxy-2-Methyl-1H-Benzo[g]indole-6,9-dione (Compound 6, )
  • Molecular Formula: C₁₅H₁₃NO₄
  • Structure : Aromatic benzoindole dione core with hydroxy, methoxy, and methyl groups.
  • Comparison: The aromatic core enhances stability and redox activity compared to the saturated pentalenone system.
rel-(3aR,4S,5R,6aS)-5-Hydroxy-4-(Hydroxymethyl)cyclopenta[b]furan-2-one ()
  • Molecular Formula : C₈H₁₂O₄
  • Structure: Cyclopenta[b]furanone core with similar -OH and -CH₂OH groups.
  • Comparison: The furanone ring introduces greater ring strain and electrophilicity at the ketone, altering reactivity compared to pentalenone .

Functional Group Effects

Hydroxymethyl vs. Methyl Substitution
  • Compound 15 () : Replaces hydroxymethyl (-CH₂OH) with methyl (-CH₃) in the benzoindole dione system.
    • Impact : Loss of hydrogen-bonding capacity reduces solubility and alters intermolecular interactions .
Hydroxyl Group Positioning
  • Crystal Structure Analogs () : Hydroxyl groups participate in hydrogen-bonding networks (e.g., O-H···O), stabilizing crystal packing .
  • Target Compound : Similar hydrogen-bonding likely governs its solubility and solid-state organization.

Physical and Spectral Properties

Property Target Compound* Hexahydropentalen-2(1H)-one Benzoindole Dione (Compound 6)
Molecular Weight (g/mol) 172.18 (C₈H₁₂O₄) 124.18 272.09
Boiling Point (°C) Not reported 201.6 Not reported
Hydrophilicity High (polar substituents) Low Moderate (aromatic core)
Bioactivity Potential (inferred) None reported Antioxidant/antibacterial

*Inferred from analogs in , and 13.

Biological Activity

5-Hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one, also known as hexahydro-5-hydroxy-4-hydroxymethyl-2H-cyclopenta[b]furan-2-one, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Basic Information

PropertyValue
IUPAC Name5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one
Molecular FormulaC₈H₁₂O₄
Molecular Weight172.18 g/mol
Melting Point117°C to 119°C
Boiling Point481.9°C at 760 mmHg
Density1.365 ± 0.06 g/cm³

Structural Information

The compound's structure includes multiple hydroxyl groups and a hexahydro pentalene framework, which may contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that hexahydro derivatives can inhibit the growth of various bacteria and fungi. The specific mechanism often involves disrupting cell membrane integrity or inhibiting essential metabolic pathways.

Antioxidant Activity

The presence of hydroxyl groups in the structure suggests potential antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. In vitro studies have reported that similar compounds can scavenge free radicals effectively.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Compounds with similar chemical frameworks have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models.

Cytotoxicity and Cancer Research

Some investigations have focused on the cytotoxic effects of this compound on cancer cell lines. Early findings indicate that it may induce apoptosis in specific cancer types, although further research is needed to elucidate the underlying mechanisms.

Case Studies

  • Antimicrobial Activity Study : A study conducted on derivatives of hexahydro compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics.
  • Antioxidant Capacity Assessment : In a DPPH radical scavenging assay, the compound exhibited an IC50 value comparable to well-known antioxidants like ascorbic acid, suggesting substantial potential for use in nutraceutical applications.
  • Cytotoxicity Evaluation : In a study involving human cancer cell lines (e.g., HeLa and MCF-7), the compound showed a dose-dependent decrease in cell viability after 48 hours of exposure, indicating its potential as a therapeutic agent in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one
Reactant of Route 2
5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one

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